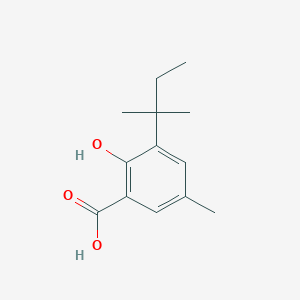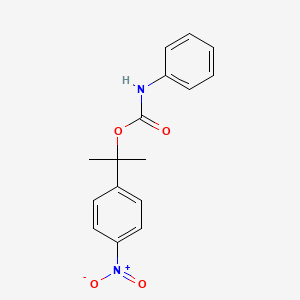
2-(4-Nitrophenyl)propan-2-yl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)propan-2-yl phenylcarbamate is a chemical compound with the molecular formula C16H16N2O4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)propan-2-yl phenylcarbamate typically involves the reaction of 4-nitrophenol with isopropyl chloroformate, followed by the addition of phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)propan-2-yl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-aminophenyl)propan-2-yl phenylcarbamate .
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)propan-2-yl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)propan-2-yl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenyl)propan-2-yl N-phenylcarbamate
- 2-(4-Nitrophenyl)propan-2-yl methylcarbamate
Uniqueness
2-(4-Nitrophenyl)propan-2-yl phenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitrophenyl group and a phenylcarbamate moiety makes it particularly versatile in various applications .
Propiedades
Número CAS |
90862-12-7 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)propan-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C16H16N2O4/c1-16(2,12-8-10-14(11-9-12)18(20)21)22-15(19)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,17,19) |
Clave InChI |
FKKYGLHSPWOEAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
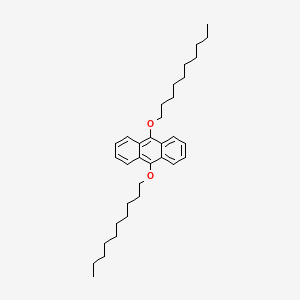
![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
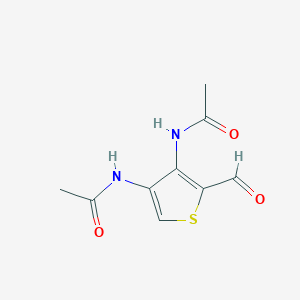
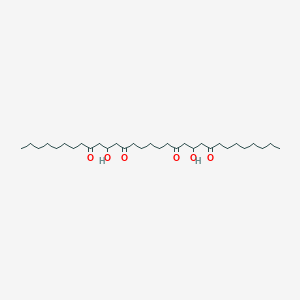
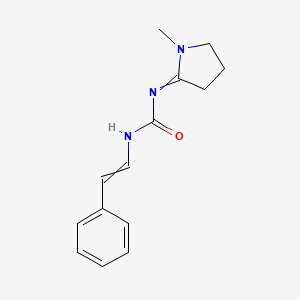
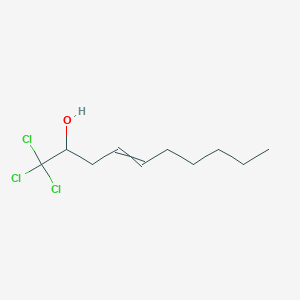
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
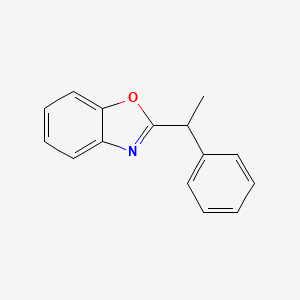
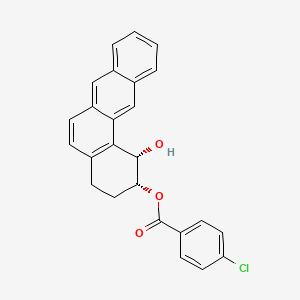
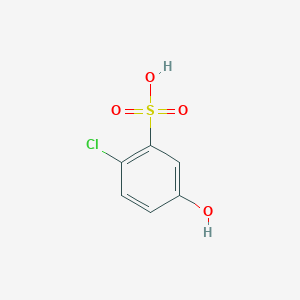
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
